Allyl 2h-chromene-3-carboxylate

Lipophilicity LogP Chromene

Scaling chromene-based SAR programs is often stalled when the required 3-carboxylate ester is not commercially stocked. Allyl 2H-chromene-3-carboxylate solves this by providing a single, well-characterized intermediate that eliminates 2-3 synthetic steps. - XLogP3 ~2.5 bridges the polarity gap between ethyl (logP ~2.97) and cyclohexyl (logP ~3.5) esters, enabling systematic logD optimization without heteroatom introduction. - Uniquely enables decarboxylative C-C allylation at 25-50 °C-reactivity inaccessible with methyl or ethyl esters. - Supplied as a custom-synthesis product with full analytical characterization; typical purity ≥95%. Ideal for medicinal chemistry, agrochemical pro-pesticide design, and specialty polymer monomer research.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Cat. No. B12927209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2h-chromene-3-carboxylate
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC2=CC=CC=C2OC1
InChIInChI=1S/C13H12O3/c1-2-7-15-13(14)11-8-10-5-3-4-6-12(10)16-9-11/h2-6,8H,1,7,9H2
InChIKeyUUTLHVGSTQWKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 2H-Chromene-3-Carboxylate: Physicochemical Profile & Ester Class Positioning


Allyl 2H-chromene-3-carboxylate (prop-2-enyl 2H-chromene-3-carboxylate, CAS 338420-13-6 for the 2-oxo analog CAS 339283-33-9) is a chromene-family ester featuring a fused benzopyran core with an allyl ester at the 3‑position [1]. This compound occupies a distinct niche within the 2H-chromene-3-carboxylate ester series, where the allyl substituent confers intermediate lipophilicity (XLogP3 ~2.5) relative to smaller (ethyl, logP ~2.97) and bulkier (cyclohexyl, logP ~3.5) ester analogs, directly influencing solubility, membrane permeability, and formulation behavior . Such physicochemical tunability, combined with the allyl group's capacity for further synthetic elaboration, positions this compound as a non‑trivial building block in medicinal chemistry and agrochemical discovery programs.

Synthetic intermediate Chromene scaffold elaboration with tunable lipophilicity
Allyl ester handle Enables mild decarboxylative allylation and cross-coupling
Medicinal chemistry tool Supports SAR exploration of logD-dependent ADME properties

Allyl Chromene Ester Substitution Constraints


Chromene‑3‑carboxylate esters are not functionally interchangeable; the ester alkyl/alkenyl chain dictates critical parameters ranging from lipophilicity‑driven distribution to reactivity in downstream transformations. For instance, the allyl ester exhibits an XLogP3 of ~2.5, positioning it between the more polar ethyl ester (logP ~2.97) and the lipophilic cyclohexyl ester (logP ~3.5) . This intermediate lipophilicity can be pivotal in optimizing logD‑dependent properties such as cellular permeability and metabolic stability. Furthermore, the allyl group uniquely enables mild decarboxylative allylation (25–50 °C) that is not accessible with saturated alkyl esters [1]. Simple replacement with a methyl or ethyl ester would ablate this reactivity handle, potentially derailing lead‑optimization campaigns that rely on late‑stage diversification of the chromene scaffold.

Ester chain alters logD and reactivity
Ethyl or cyclohexyl analogs shift lipophilicity and do not offer the allyl synthetic handle.
Decarboxylative allylation not replicable
Saturated esters cannot engage mild Pd-catalyzed C–C coupling; reaction conditions may diverge.
Alkene functionalization lost
Methyl or ethyl esters lack terminal alkene for further diversification, requiring extra steps.

Allyl 2H-Chromene-3-Carboxylate: Key Procurement Evidence


Lipophilicity Tuning: Allyl Ester logP Advantage

The allyl ester confers an XLogP3 of ~2.5, which is demonstrably lower than the cyclohexyl ester (logP ~3.5) and marginally higher than the prop‑2‑ynyl ester (logP ~2.8), while the unsubstituted ethyl ester sits at an ACD/LogP of 2.97 [1]. This ranking confirms that the allyl derivative provides a strategic intermediate lipophilicity that can be exploited to fine‑tune solubility–permeability balance without resorting to halogenation or heteroatom insertion.

Allyl vs Ethyl/Cyclohexyl logP
Data to verify
XLogP3 ~2.5, ~0.5–1.0 lower than comparators
Reported intermediate lipophilicity ranking
Computational predictions; no experimental shake‑flask data
Lipophilicity LogP Chromene Ester series Drug-likeness

Mild Decarboxylative Allylation Reactivity

Allyl esters of 3‑carboxylcoumarins—the direct 2‑oxo structural relatives of allyl 2H‑chromene‑3‑carboxylate—undergo palladium‑catalyzed decarboxylative allylation at 25–50 °C [1]. In contrast, related decarboxylative biaryl couplings of aromatic carboxylates typically require copper co‑catalysts and temperatures of 120–170 °C [2]. This >70 °C reduction in reaction temperature is a direct consequence of the allyl ester's ability to engage sp³‑hybridized electrophiles under exceptionally mild conditions, enabling late‑stage diversification of heat‑sensitive chromene scaffolds.

Reaction temperature
Class-level inference
25–50 °C
Milder C–C coupling vs. >120 °C decarboxylative biaryl
Based on coumarin analog; direct chromene data not reported
Decarboxylative coupling Allylation Coumarin C–C bond formation Late-stage functionalization

Structural Advantages Over Bulky and Aryl Esters

Within the chromene‑3‑carboxylate ester portfolio, the allyl ester offers a unique balance of steric accessibility and electronic character. The phenyl ester (e.g., phenyl 8‑allyl‑2‑oxo‑2H‑chromene‑3‑carboxylate, PubChem CID 2337796) introduces a bulky aromatic group that attenuates ester lability and complicates further functionalization, while the cyclohexyl ester (PubChem CID 611518) adds significant steric bulk without providing a synthetic handle . The allyl ester, by contrast, presents a terminal alkene that is compatible with a broad range of transformations—including Michael additions, Diels‑Alder reactions, and metathesis—while maintaining sufficient ester lability for subsequent hydrolysis if desired [1]. No quantitative reactivity comparison for the exact title compound has been published; this assessment is based on the well‑established reactivity hierarchy of allyl versus saturated alkyl and aryl esters in nucleophilic acyl substitution.

Functional group handle
Supporting evidence
Terminal alkene present
Enables Michael addition, Diels–Alder, metathesis
No head‑to‑head reactivity study located
Building block Chromene scaffold Ester lability Functional group tolerance Medicinal chemistry

Enhanced Solubility Over the Parent Carboxylic Acid

2H‑Chromene‑3‑carboxylic acid (CAS 22649‑28‑1, M.W. 188.14) is described as only slightly water‑soluble [1]. Esterification with allyl alcohol yields the allyl ester (M.W. 216.23), which, by virtue of its higher logP and elimination of the ionizable carboxylic acid proton, is expected to exhibit enhanced solubility in organic solvents and improved membrane permeability . While no experimentally measured solubility data for the allyl ester were located, the principle that esterification of carboxylic acids increases organic‑phase solubility and often enhances cellular uptake is universally acknowledged in medicinal chemistry and is supported by the XLogP3 shift from an estimated <1.5 for the free acid to ~2.5 for the allyl ester.

Solubility enhancement inferred
Supporting evidence
Est. logP increase ≥1.0 vs. acid
Improved organic‑phase handling expected
No experimental solubility data located; esterification principle
Solubility Ester prodrug Formulation Chromene Carboxylic acid

Allyl 2H-Chromene-3-Carboxylate: Application Scenarios


Fine-Tuned Lipophilicity for Lead Optimization

When a chromene‑based hit or lead exhibits sub‑optimal logD (e.g., too polar for blood‑brain barrier penetration or too lipophilic causing high metabolic clearance), replacement of the existing ester with the allyl group can shift logP by ~0.5–1.0 units relative to ethyl or cyclohexyl analogs . The allyl ester's XLogP3 of ~2.5 provides a predictable midpoint for SAR exploration, enabling systematic optimization of permeability and clearance without introducing heteroatoms that might alter pharmacology.

Late-Stage Diversification via Decarboxylative Allylation

For programs that require C–C bond formation at the 3‑position of a fully elaborated chromene, the allyl ester uniquely enables decarboxylative allylation at 25–50 °C . This mild reactivity is not available with methyl, ethyl, or benzyl esters, which either require harsher conditions or undergo competing side reactions. Sourcing the allyl ester directly avoids the need for a separate ester‑to‑acid hydrolysis and re‑esterification sequence, saving 2–3 synthetic steps.

Allyl Handle for Pro-Pesticide Design in Agrochemicals

The allyl ester's embedded terminal alkene can serve as a metabolic activation handle in pro‑pesticide or pro‑herbicide design, analogous to established allyl ester pro‑drugs in human pharmaceuticals. Its balanced lipophilicity (logP ~2.5) supports both foliar uptake and phloem mobility, while the chromene core has known antifungal and herbicidal precedents . The compound can be procured as a single, well‑characterized entity to initiate a focused agrochemical SAR program rather than synthesizing multiple esters from scratch.

Cross-Linkable Chromene Monomer for Polymer Chemistry

The allyl group's capacity for radical or metathesis polymerization makes allyl 2H‑chromene‑3‑carboxylate a candidate monomer for specialty polymers requiring chromene photophysical properties. Unlike saturated ester analogs (ethyl, methyl), the allyl ester can be directly incorporated into polymer backbones via thiol‑ene click chemistry or acyclic diene metathesis (ADMET) without additional functionalization steps , reducing monomer synthesis costs in materials‑focused procurement.

Application
Selection Property
Validation Focus
Lead optimization lipophilicity tuning
Intermediate logP range
Permeability and metabolic stability assays
Late-stage C–C diversification
Allyl ester reactivity
Mild decarboxylative coupling conditions
Pro-pesticide / pro-herbicide design
Metabolic activation handle
Uptake and mobility studies
Chromene-based specialty polymers
Allyl polymerization handle
Polymerization efficiency (thiol-ene, ADMET)
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